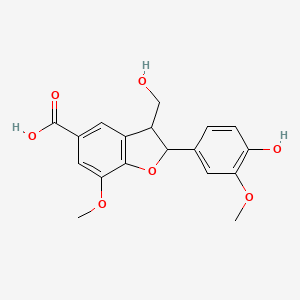

2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

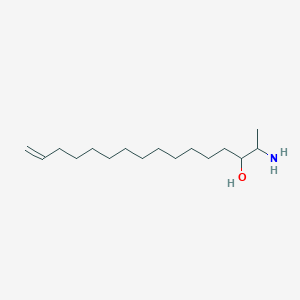

2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, and carboxylic acid groups, which contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Hydroxy-3-methoxyphenyl)-3-(Hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Vorprodukten wie 4-Hydroxy-3-methoxybenzaldehyd und 2,3-Dihydro-1-benzofuran.

Bildung eines Zwischenprodukts: Der erste Schritt beinhaltet die Kondensation von 4-Hydroxy-3-methoxybenzaldehyd mit 2,3-Dihydro-1-benzofuran unter sauren oder basischen Bedingungen, um eine Zwischenverbindung zu bilden.

Hydroxymethylierung: Das Zwischenprodukt wird mit Formaldehyd und einem geeigneten Katalysator hydroxymethyliert, um die Hydroxymethylgruppe einzuführen.

Methoxylierung: Das hydroxymethylierte Zwischenprodukt wird dann mit Methanol und einem sauren Katalysator methoxyliert, um die Methoxygruppen einzuführen.

Carboxylierung: Schließlich wird die Verbindung mit Kohlendioxid unter hohem Druck und Temperatur carboxyliert, um die Carbonsäuregruppe zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseanlagen und effizienten Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Hydroxy-3-methoxyphenyl)-3-(Hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu Alkoholen oder Alkanen reduziert werden.

Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen mittels nucleophiler Substitutionsreaktionen substituiert werden.

Veresterung: Die Carbonsäuregruppe kann mit Alkoholen in Gegenwart saurer Katalysatoren zu Estern reagieren.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Katalysatoren: Saure Katalysatoren für die Veresterung und Methoxylierung.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Bildung von substituierten Derivaten.

Veresterung: Bildung von Estern.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxy-3-methoxyphenyl)-3-(Hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antioxidative und entzündungshemmende Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Produkte eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Hydroxy-3-methoxyphenyl)-3-(Hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren und deren Aktivität modulieren.

Signalwege: Sie kann verschiedene biochemische Signalwege beeinflussen, darunter diejenigen, die an oxidativem Stress, Entzündungen und Zellsignalübertragung beteiligt sind.

Wirkmechanismus

The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-2,3-dihydro-1-benzofuran-5-carbonsäure

- 2-(4-Hydroxy-3-methoxyphenyl)-3-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbonsäure

Einzigartigkeit

2-(4-Hydroxy-3-methoxyphenyl)-3-(Hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carbonsäure ist durch seine spezifische Kombination von funktionellen Gruppen einzigartig, die ihr eine besondere chemische Reaktivität und biologische Aktivität verleihen. Dies macht sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-23-14-6-9(3-4-13(14)20)16-12(8-19)11-5-10(18(21)22)7-15(24-2)17(11)25-16/h3-7,12,16,19-20H,8H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHRLMTUTXWEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104619.png)

![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)

![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)

![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)

![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)

![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)

![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)